

Spectroscopic Profile of 6-Methyl-2-heptyne: A Technical Guide

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Compound of Interest

Compound Name: 6-Methyl-2-heptyne

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-Methyl-2-heptyne** (CAS No. 51065-64-6), a valuable compound in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization. The guide details predicted and experimentally available data for ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **6-Methyl-2-heptyne**. Due to the limited availability of publicly accessible, fully assigned experimental data, some of the assignments are based on established principles of spectroscopic theory and data from analogous structures.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H1	~1.75	Triplet (t)	~2.5	3H
H4	~2.10	Triplet of Quartets (tq)	~7.0, ~2.5	2H
H5	~1.45	Triplet (t)	~7.0	2H
H6	~1.60	Nonet (n)	~6.8	1H
H7, H8	~0.90	Doublet (d)	~6.8	6H

Predicted data is based on empirical calculations and spectral databases. The spectrum is expected to be recorded in a standard deuterated solvent like CDCl_3 .

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Carbon Atom	Chemical Shift (δ , ppm)
C1	~3.5
C2	~78.0
C3	~75.0
C4	~18.0
C5	~38.0
C6	~28.0
C7, C8	~22.5

Predicted data is based on empirical calculations and spectral databases. The spectrum is expected to be recorded in a standard deuterated solvent like CDCl_3 .[\[1\]](#)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2960-2870	Strong	C-H (sp ³) stretch
~2250-2100	Medium-Weak	C≡C (Internal alkyne) stretch
~1465	Medium	C-H (sp ³) bend (CH ₂ and CH ₃)
~1380	Medium	C-H (sp ³) bend (gem-dimethyl)

Data is based on typical IR absorption frequencies for alkynes and alkanes.[\[2\]](#)

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Proposed Fragment
110	Moderate	[M] ⁺ (Molecular Ion)
95	100	[M - CH ₃] ⁺
67	High	[C ₅ H ₇] ⁺
53	Moderate	[C ₄ H ₅] ⁺
41	High	[C ₃ H ₅] ⁺

Fragmentation data is based on typical electron ionization (EI) fragmentation patterns of aliphatic alkynes and available data from public databases.[\[3\]](#)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as **6-Methyl-2-heptyne**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **6-Methyl-2-heptyne** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of an internal standard (e.g., tetramethylsilane, TMS).

- Instrumentation: The solution is transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 300 MHz for protons.
- ^1H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As **6-Methyl-2-heptyne** is a liquid, a neat spectrum can be obtained by placing a drop of the neat liquid between two KBr or NaCl plates to form a thin film.
- Instrumentation: The spectrum is recorded using an FT-IR spectrometer.
- Data Acquisition: A background spectrum of the clean plates is first recorded. The sample is then placed on one plate, the second plate is placed on top, and the spectrum is acquired over a typical range of $4000\text{-}400\text{ cm}^{-1}$. Multiple scans are averaged to improve the signal-to-noise ratio.

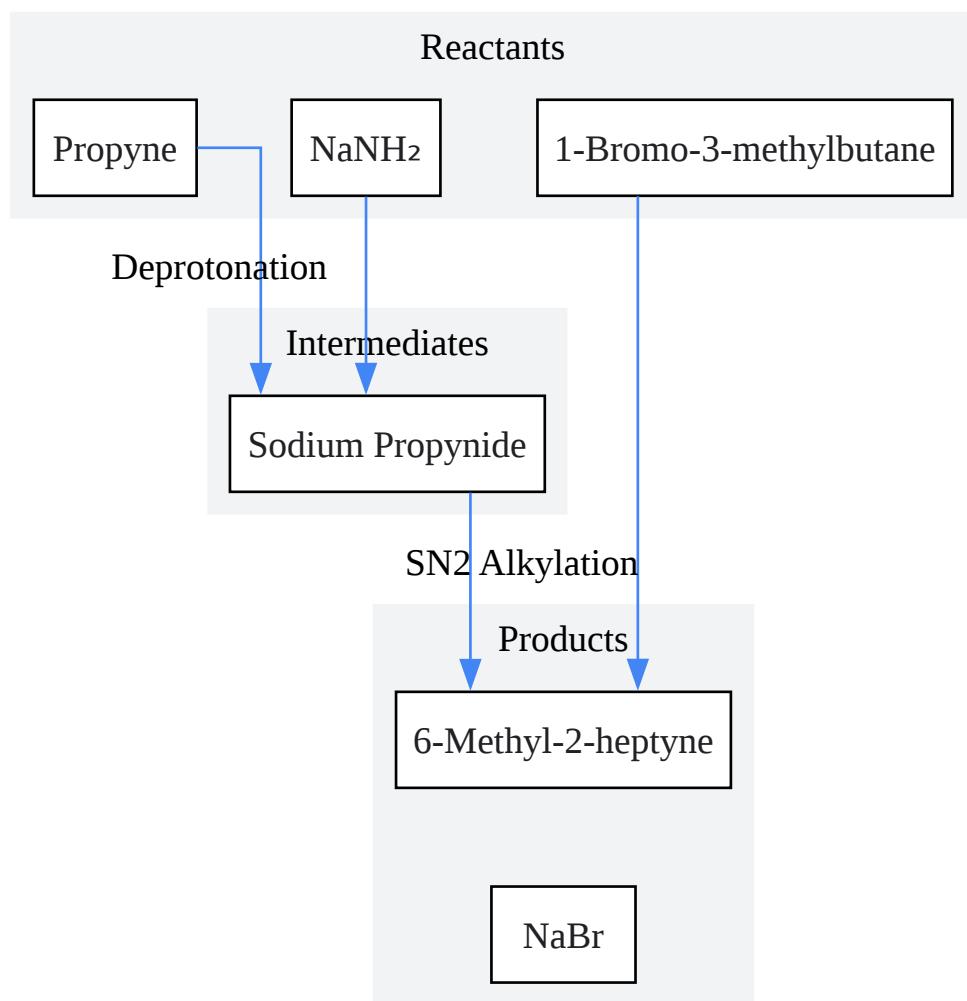
Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization.
- Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualizations

Synthesis of 6-Methyl-2-heptyne

The synthesis of **6-Methyl-2-heptyne** can be achieved through the alkylation of a terminal alkyne. A common method involves the reaction of the sodium salt of propyne with 1-bromo-3-methylbutane.

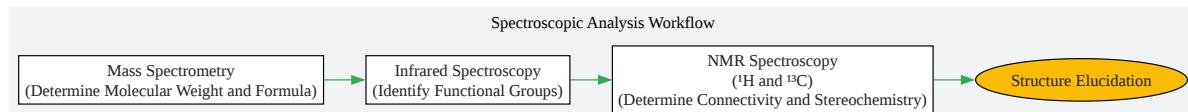


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Synthesis of 6-Methyl-2-heptyne

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of an unknown compound like **6-Methyl-2-heptyne** involves a series of steps to elucidate its structure.



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Spectroscopic analysis workflow

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